molecular formula C12H13NO2S2 B6473452 methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate CAS No. 2640965-16-6

methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate

Cat. No.: B6473452
CAS No.: 2640965-16-6
M. Wt: 267.4 g/mol
InChI Key: PPNVIEKTYPGWOC-UHFFFAOYSA-N
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Description

Methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate is a carbamate derivative featuring a bithiophene core linked via an ethyl group to a methyl carbamate moiety. The compound’s structure combines the electronic properties of the bithiophene system—a conjugated system known for applications in organic electronics and medicinal chemistry—with the carbamate functional group, which is often utilized in drug design for its stability and bioavailability .

Properties

IUPAC Name

methyl N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-12(14)13-7-6-9-4-5-11(17-9)10-3-2-8-16-10/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNVIEKTYPGWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2-iodothiophene , palladium tetraacetate (5 mol%), and potassium acetate in acetone is stirred at 90–110°C for 12–24 hours. The reaction progress is monitored via TLC or GC analysis. Post-reaction, the mixture is filtered, washed with organic solvents (e.g., ethyl acetate), and purified via column chromatography to yield 2,2'-bithiophene (1) as a pale yellow solid.

Key Data:

ParameterValue
Yield85%
Reaction Temperature100°C
CatalystPd(OAc)₂ (5 mol%)
SolventAcetone

Regioselective Bromination to 5-Bromo-2,2'-bithiophene

The 5-position of 2,2'-bithiophene is selectively brominated using N-bromosuccinimide (NBS) under mild conditions, avoiding radical initiators or UV light.

Procedure

2,2'-Bithiophene (1) is dissolved in a mixture of chloroform and glacial acetic acid (3:1 v/v). NBS (1.1 equiv) is added portionwise at room temperature, and the reaction is stirred for 2–4 hours. The product, 5-bromo-2,2'-bithiophene (2) , is isolated via extraction with dichloromethane, washed with sodium bicarbonate, and purified by chromatography.

Key Data:

ParameterValue
Yield78%
Brominating AgentNBS (1.1 equiv)
Solvent SystemCHCl₃/AcOH (3:1)
ParameterValue
Yield65%
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 equiv)

Deprotection of Boc Group

The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) to yield the free amine, 2-(2,2'-bithiophen-5-yl)ethylamine (4) .

Deprotection Steps

Compound 3 is stirred in TFA/DCM (1:1 v/v) at room temperature for 2 hours. The mixture is neutralized with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄. The amine is obtained as a light-brown oil.

Key Data:

ParameterValue
Yield90%
Deprotection AgentTFA (50% in DCM)

Carbamate Formation with Methyl Chloroformate

The final step involves reacting the free amine 4 with methyl chloroformate to form the target carbamate.

Reaction Conditions

A solution of 4 (1.0 equiv) in THF is cooled to 0°C, and methyl chloroformate (1.2 equiv) is added dropwise. Triethylamine (2.0 equiv) is introduced, and the mixture is stirred at room temperature for 4 hours. The product, This compound , is isolated via extraction with ethyl acetate and purified by chromatography.

Key Data:

ParameterValue
Yield75%
BaseEt₃N (2.0 equiv)
SolventTHF

Alternative Synthetic Routes

One-Pot Bromination and Coupling

An alternative approach involves a one-pot synthesis of 5-bromo-2,2'-bithiophene (2) via Grignard reagent formation from 2-bromothiophene , followed by coupling with 2,5-dibromothiophene using Pd(dppf)Cl₂ as the catalyst. This method reduces intermediate isolation steps but requires stringent anhydrous conditions.

Direct Amination Strategies

Recent advances in Buchwald-Hartwig amination allow direct coupling of 5-bromo-2,2'-bithiophene (2) with ethylamine using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos). However, this method currently offers lower yields (~50%) compared to Suzuki coupling.

Analytical Characterization

Spectroscopic Data

  • 2,2'-Bithiophene (1): ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (dd, 2H), 7.00 (dd, 2H), 6.95 (dd, 2H).

  • This compound: ¹³C NMR (CDCl₃, 100 MHz): δ 156.8 (C=O), 135.2–125.4 (bithiophene carbons), 40.1 (CH₂NH), 52.3 (OCH₃).

Purity and Yield Optimization

HPLC analysis of the final product typically shows >95% purity when purified via gradient elution (hexanes/ethyl acetate). Recrystallization from ethanol further enhances purity.

Challenges and Mitigation Strategies

  • Suzuki Coupling Efficiency: Low solubility of 5-bromo-2,2'-bithiophene (2) in aqueous systems can hinder reactivity. Using polar aprotic solvents (e.g., DMF) improves yields.

  • Amine Protection-Deprotection: Boc protection prevents side reactions during cross-coupling but requires acidic conditions for removal. Alternative groups (e.g., Fmoc) may offer milder deprotection .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized bithiophene derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate products.

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate serves as a valuable building block for more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for synthesizing derivatives with tailored properties.

Biology

The compound has been investigated for its biological activity, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. For instance, preliminary studies have shown promising results in inhibiting certain cancer cell lines and exhibiting antimicrobial effects against various pathogens.

Medicine

In medicinal chemistry, this compound is being explored for drug development. Its structural characteristics suggest potential as a pharmacological agent in treating diseases such as cancer and infections. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy and safety profile.

Industry

The compound finds applications in the production of polymers , coatings , and organic semiconductors due to its electronic properties derived from the bithiophene structure. These materials are crucial in developing advanced electronic devices and sustainable materials.

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study revealed that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bithiophene moiety may interact with electronic components in organic electronic devices, contributing to their conductive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithiophene-Based Carboxylates and Carboxamides

  • Methyl 2,2'-bithiophene-5-carboxylate (Compound 7 in ): This compound replaces the ethyl-carbamate group with a methyl ester at the 5-position of the bithiophene. Isolated from Echinops grijisii, it was reported for the first time in natural sources and shares the bithiophene backbone but lacks the ethyl-carbamate chain .
  • 6-Methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamide (): This derivative substitutes the carbamate with a carboxamide group and introduces a methoxy-naphthyl moiety. The naphthyl group enhances aromatic stacking interactions, which could improve binding to biological targets or organic semiconductors.

Carbamate Derivatives with Varied Aromatic Systems

  • Methyl (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)carbamate () :
    This compound features a biphenyl-tetrazole system instead of bithiophene. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity. Unlike the target compound, this derivative demonstrated potent antibacterial and antifungal activity, suggesting that the bithiophene-carbamate system may require specific modifications for similar bioactivity .
  • [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): This structurally complex carbamate incorporates a pyrazole ring and chlorophenyl group.

Anti-Inflammatory Bithiophene Derivatives ()

Compounds 2, 4, and 14 from Echinops grijisii—all bearing hydroxyl or dihydroxybutynyl substituents on the bithiophene core—exhibited significant anti-inflammatory activity in RAW 264.7 cells.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Notable Properties/Activities Reference
Methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate C₁₂H₁₃NO₂S₂ Ethyl-carbamate on bithiophene Unknown (hypothesized electronic applications)
Methyl 2,2'-bithiophene-5-carboxylate C₁₀H₈O₂S₂ Methyl ester on bithiophene Isolated from natural sources
6-Methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamide C₂₀H₁₆N₂O₂S₂ Naphthyl-carboxamide Potential semiconductor applications
Methyl (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)carbamate C₁₅H₁₃N₅O₂ Biphenyl-tetrazole Antibacterial/antifungal activity
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) C₁₂H₁₀OS₂ Hydroxy-butynyl Anti-inflammatory activity

Q & A

Q. What are the optimal synthetic routes for methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate, and how can yield and purity be improved?

The synthesis typically involves coupling a 2,2'-bithiophene derivative with a carbamate-functionalized ethyl chain. Key steps include:

  • Catalyst screening : High-throughput methods identify efficient catalysts (e.g., palladium-based catalysts for cross-coupling) .
  • Flow chemistry : Continuous flow systems enhance scalability while maintaining control over reaction parameters (e.g., residence time, temperature) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Yield optimization requires balancing stoichiometry and avoiding side reactions (e.g., hydrolysis of the carbamate group) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the bithiophene and carbamate groups. Aromatic protons in the thiophene rings appear at δ 6.8–7.2 ppm, while the methyl carbamate group resonates at δ 3.6–3.8 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~335 g/mol) and detects impurities .
  • IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm1^{-1}) and N-H (3300 cm1^{-1}) confirm carbamate formation .

Q. What solvents and conditions stabilize this compound during storage?

  • Storage : Dark, anhydrous environments at –20°C prevent degradation.
  • Solvents : Use aprotic solvents (e.g., DMSO, DMF) to avoid carbamate hydrolysis. Aqueous ethanol (≥90%) is suitable for short-term storage .

Advanced Research Questions

Q. How do solvent polarity and temperature influence post-synthetic modifications (e.g., Suzuki coupling) of the bithiophene moiety?

  • Polar solvents (e.g., DMF): Enhance solubility but may reduce reaction rates due to strong solvation effects.
  • Nonpolar solvents (e.g., toluene): Favor π-π stacking of thiophene rings, potentially altering regioselectivity in cross-coupling reactions .
  • Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk carbamate degradation. Kinetic studies recommend 60°C for balanced efficiency and stability .

Q. What computational strategies predict the compound’s electronic properties for organic semiconductor applications?

  • DFT calculations : Optimize geometry and compute HOMO/LUMO levels. The bithiophene unit contributes to a low bandgap (~2.5 eV), suggesting charge transport potential .
  • Molecular dynamics : Simulate thin-film morphology to assess crystallinity and charge mobility. π-Stacking distances <3.5 Å indicate favorable intermolecular interactions .

Q. How does structural variation in the carbamate group affect biological activity (e.g., enzyme inhibition)?

  • Structure-activity relationship (SAR) : Replace the methyl group with bulkier substituents (e.g., tert-butyl) to test steric effects on target binding. Thiophene rings may engage in hydrophobic interactions with enzyme active sites .
  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 isoforms. The carbamate’s carbonyl oxygen often forms hydrogen bonds with catalytic residues .

Q. What analytical methods resolve contradictions in reported solubility data?

  • HPLC-UV : Compare retention times under standardized conditions (C18 column, acetonitrile/water gradient). Discrepancies may arise from polymorphic forms .
  • DSC/TGA : Thermal analysis identifies polymorph transitions (endothermic peaks) or decomposition events, clarifying stability limits .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., 2-{[2,2'-bithiophene]-5-yl}ethylamine via 1H^1H NMR) to confirm stepwise progress .
  • Safety protocols : Use fume hoods and flame-retardant PPE when handling due to potential release of toxic gases (e.g., SOx_x) during combustion .

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